molecular formula C16H12ClFN6O B1530503 SC144 hydrochloride CAS No. 917497-70-2

SC144 hydrochloride

Cat. No. B1530503
CAS RN: 917497-70-2
M. Wt: 358.76 g/mol
InChI Key: LKFGGXYXFIICED-UHFFFAOYSA-N
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Description

SC144 hydrochloride is a first-in-class, orally active gp130 (IL6-beta) inhibitor . It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes .


Synthesis Analysis

The synthesis of SC144 hydrochloride involves the reaction of 2-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)hydrazide with 2-pyrazinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The molecular formula of SC144 hydrochloride is C16H11FN6O · HCl . The molecular weight is 358.76 .


Chemical Reactions Analysis

SC144 hydrochloride binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, and abrogates Stat3 phosphorylation and nuclear translocation .


Physical And Chemical Properties Analysis

SC144 hydrochloride is a white to light brown powder . It is soluble in DMSO to the extent of 5 mg/mL when warmed . It has a molecular weight of 358.76 and its molecular formula is C16H11FN6O · HCl .

Scientific Research Applications

Glycoprotein 130 (gp130) Inhibitor

SC144 hydrochloride is a potent inhibitor of glycoprotein 130 (gp130). It binds to gp130 and blocks STAT3 phosphorylation, nuclear translocation, and expression of STAT3 responsive genes .

Cancer Research

SC144 hydrochloride has shown remarkable potency in a large panel of cancer cell lines from different tumor origins . It inhibits the growth of several tumor cell lines, independent of p53 or hormone receptor levels .

Ovarian Cancer Research

SC144 hydrochloride has been used in ovarian cancer research. It inhibits the growth of ovarian tumor xenografts in mice .

Pancreatic Cancer Research

SC144 hydrochloride has been used to evaluate the effect of bazedoxifene on interleukin (IL-6) mediated cell viability in pancreatic cancer cells .

Mesenchymal Precursor Cells (KMM) Research

SC144 hydrochloride has been used to study its effects on signal transducer and activator of transcription 3 (STAT3) activation in mesenchymal precursor cells (KMM) cells .

Interleukin 6 Signal Transducer (IL-6ST) Research

SC144 hydrochloride has been used as an interleukin 6 signal transducer (IL-6ST) inhibitor in media to test its ability to block serum-induced migration/invasion .

Pharmacokinetic Research

SC144 hydrochloride has been selected as a valuable drug candidate endowed with favorable pharmacokinetic properties .

Antiproliferative Properties

SC144 hydrochloride has antiproliferative properties and has been used in various in vitro and in vivo xenograft models .

Safety And Hazards

SC144 hydrochloride is considered hazardous. It is a moderate to severe irritant to the skin and eyes. It is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

SC144 hydrochloride has been found to be a promising pathway for a new generation of non-hormonal contraceptives . These birth control pills could be taken only when necessary, removing the burden and stress associated with medications that need to be taken daily .

properties

IUPAC Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGGXYXFIICED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SC144 hydrochloride

CAS RN

917497-70-2
Record name 917497-70-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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